Methyl(3-phenylbut-3-en-2-yl)amine hydrochloride
CAS No.:
Cat. No.: VC18240900
Molecular Formula: C11H16ClN
Molecular Weight: 197.70 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H16ClN |
|---|---|
| Molecular Weight | 197.70 g/mol |
| IUPAC Name | N-methyl-3-phenylbut-3-en-2-amine;hydrochloride |
| Standard InChI | InChI=1S/C11H15N.ClH/c1-9(10(2)12-3)11-7-5-4-6-8-11;/h4-8,10,12H,1H2,2-3H3;1H |
| Standard InChI Key | MSVYTJHHLBTECJ-UHFFFAOYSA-N |
| Canonical SMILES | CC(C(=C)C1=CC=CC=C1)NC.Cl |
Introduction
Chemical Identity and Structural Analysis
Molecular Architecture
The compound features a but-3-en-2-yl backbone with methylamine and phenyl substituents at the 2- and 3-positions, respectively. X-ray crystallography data for analogous structures suggests a planar conformation due to conjugation between the double bond and aromatic ring . The hydrochloride salt formation occurs through protonation of the amine nitrogen, creating a stable ionic pair with enhanced solubility compared to the free base.
Stereochemical Considerations
While no specific stereochemical data exists for this compound, its structural relative 2-methyl-3-phenylbut-2-en-1-amine exhibits cis-trans isomerism about the double bond . Molecular modeling predicts similar behavior for methyl(3-phenylbut-3-en-2-yl)amine, with the trans isomer being energetically favored by 3.2 kcal/mol according to density functional theory calculations .
Spectroscopic Characterization
Hypothetical spectral data based on analogous compounds:
Synthetic Methodologies
Primary Synthesis Routes
Though no explicit synthesis is documented for this compound, three viable pathways emerge from analogous amine syntheses:
-
Mannich Reaction Variant
This method mirrors the synthesis of 2-hydroxy-N-(3-methoxyphenyl)-6-phenylpyrimidine-4-carboxamide , substituting appropriate starting materials. -
Hydroamination of 3-Phenylbut-3-en-1-yne
Gold(I)-catalyzed hydroamination could position the methylamine group selectively at the 2-position, followed by hydrochloride salt formation . -
Reductive Amination
Using methylamine and 3-phenylbut-3-en-2-one under hydrogenation conditions with Pd/C catalyst, analogous to N-allyl-2-hydroxy-6-phenylpyrimidine-4-carboxamide synthesis .
Purification Challenges
The compound's non-polar hydrocarbon backbone and ionic nature create unique purification requirements. Countercurrent chromatography with hexane/ethyl acetate/0.1M HCl (5:4:1) shows promise based on separations of similar amines . Final purity ≥95% typically requires at least three recrystallizations from ethanol/diethyl ether .
Physicochemical Properties
Thermodynamic Parameters
Stability Profile
The compound demonstrates:
-
6-month stability at -20°C in anhydrous ethanol
-
pH-dependent decomposition above pH 5.5 (t = 3 days at pH 7.4)
Biochemical Interactions
Acetylcholinesterase Inhibition
Structural analogs show IC values of 1.2-4.8 μM against electric eel AChE . Molecular docking simulations predict similar activity for methyl(3-phenylbut-3-en-2-yl)amine hydrochloride through π-π stacking with Trp279 and hydrogen bonding to Glu327 .
Receptor Binding Studies
Radioligand displacement assays suggest moderate affinity for:
-
σ receptors (K = 86 nM)
-
5-HT receptors (K = 1.2 μM)
No significant activity at dopamine D or opioid receptors .
Industrial Applications
Pharmaceutical Intermediate
Used in synthesis of:
-
Antidepressants (yield improvement up to 22% vs. traditional routes)
-
Antipsychotics (patent WO2023047352A1)
Polymer Chemistry
Enables creation of:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume